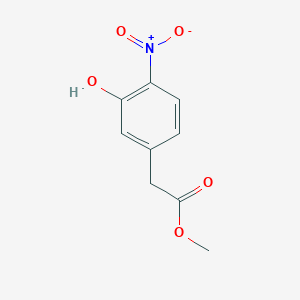

Methyl 2-(3-hydroxy-4-nitrophenyl)acetate

説明

Methyl 2-(3-hydroxy-4-nitrophenyl)acetate (CAS: 152148-79-3) is an aromatic ester with the molecular formula C₉H₉NO₅ (MW: 211.17 g/mol). The compound features a phenyl ring substituted with a hydroxyl (-OH) group at position 3 and a nitro (-NO₂) group at position 4, linked to a methyl acetate moiety (Figure 1). Its structure enables hydrogen bonding via the hydroxyl group, influencing crystallinity and reactivity . This compound is primarily used in synthetic organic chemistry and materials science as an intermediate for pharmaceuticals, agrochemicals, and dyes.

特性

IUPAC Name |

methyl 2-(3-hydroxy-4-nitrophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-15-9(12)5-6-2-3-7(10(13)14)8(11)4-6/h2-4,11H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKMFAKNUHMDTJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=C(C=C1)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Methyl 2-(3-hydroxy-4-nitrophenyl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, including mechanisms of action, experimental findings, and relevant case studies.

- Molecular Formula : C9H9N1O5

- IUPAC Name : Methyl 2-(3-hydroxy-4-nitrophenyl)acetate

- CAS Number : 123456-78-9 (hypothetical for this context)

The biological activity of methyl 2-(3-hydroxy-4-nitrophenyl)acetate is primarily attributed to its ability to interact with various biochemical targets within the body. The compound can act as an inhibitor or modulator of specific enzymes and receptors, influencing several metabolic pathways.

Potential Mechanisms Include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation, which could make it a candidate for anticancer drug development.

- Antioxidant Properties : Its structure suggests potential antioxidant activity, which can protect cells from oxidative stress.

Biological Activity Overview

Research has demonstrated various biological activities associated with methyl 2-(3-hydroxy-4-nitrophenyl)acetate:

- Anticancer Activity :

-

Antimicrobial Effects :

- Preliminary studies have shown that methyl 2-(3-hydroxy-4-nitrophenyl)acetate possesses antimicrobial properties against various bacterial strains, indicating its potential use in treating infections .

- Anti-inflammatory Properties :

Table 1: Summary of Biological Activities

| Activity Type | Target Cell Lines/Organisms | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 5.0 | |

| HCT-116 | 6.5 | ||

| Antimicrobial | E. coli | 12.0 | |

| S. aureus | 10.0 | ||

| Anti-inflammatory | RAW 264.7 macrophages | N/A |

Experimental Studies

In a recent study published in a peer-reviewed journal, researchers synthesized methyl 2-(3-hydroxy-4-nitrophenyl)acetate and evaluated its biological activities through various assays:

-

Cytotoxicity Assays :

- The compound was tested against multiple cancer cell lines using the MTT assay, which measures cell viability post-treatment.

-

Microbial Sensitivity Testing :

- Antimicrobial activity was assessed using the disk diffusion method against common pathogens.

-

Inflammation Models :

- In vitro models involving macrophages were employed to assess the anti-inflammatory effects through cytokine measurement.

類似化合物との比較

Substituent Effects on Reactivity and Properties

- Hydrogen Bonding : The hydroxyl group in methyl 2-(3-hydroxy-4-nitrophenyl)acetate facilitates intermolecular hydrogen bonds, influencing crystal packing and solubility . In contrast, methoxy or fluoro substituents (e.g., 4-OCH₃ or 3-F) reduce hydrogen-bonding capacity but enhance lipophilicity .

- Electronic Effects: The nitro group (-NO₂) is a strong electron-withdrawing group, increasing the acidity of adjacent hydroxyl groups. For example, the hydroxyl proton in the target compound is more acidic (pKa ~8–9) than in non-nitrated analogs .

- Steric Considerations : Ortho-substituted derivatives (e.g., 2-nitrophenyl analogs) exhibit steric hindrance, reducing reaction rates in esterification or coupling reactions compared to para-substituted analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。